2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methoxyethyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Thiazole Ring: The thiazole ring is attached via a coupling reaction, often using a thioamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs.
Scientific Research Applications
2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1H-INDAZOL-6-YL)ACETAMIDE
- 2-{[3-ALLYL-5-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YL)ACETAMIDE
Uniqueness
2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its specific structural features, such as the methoxyethyl group and the thiazole ring, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H16N4O3S3 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H16N4O3S3/c1-21-5-4-18-12(20)11-9(2-6-22-11)16-14(18)24-8-10(19)17-13-15-3-7-23-13/h3,7H,2,4-6,8H2,1H3,(H,15,17,19) |
InChI Key |
HAIWVJKOUHMYGH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.